

Application Notes and Protocols: In Vivo Administration of CHR-6494 TFA in Mice

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Compound of Interest						
Compound Name:	CHR-6494 TFA					
Cat. No.:	B2522834	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

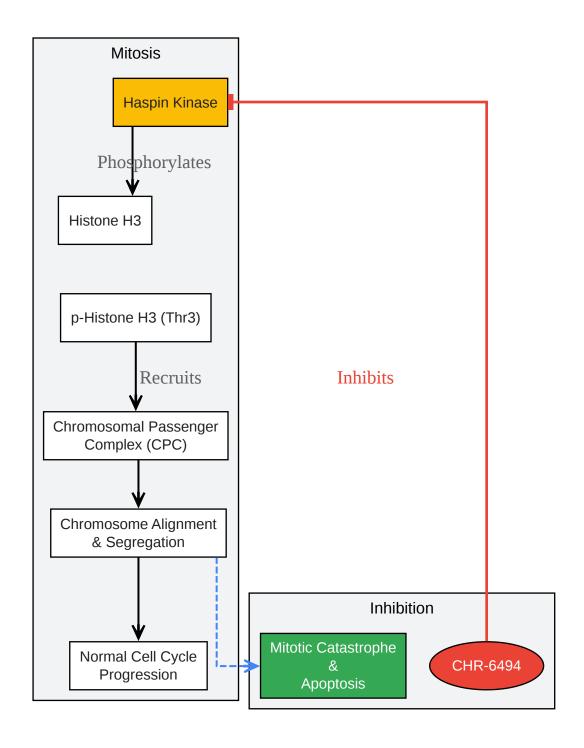
Introduction: CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[1][2][3]. This phosphorylation event is essential for the proper alignment of chromosomes during cell division[4]. By inhibiting Haspin, CHR-6494 disrupts mitotic progression, leading to G2/M cell-cycle arrest, mitotic catastrophe, and subsequent apoptosis in cancer cells[2][5]. These characteristics make CHR-6494 a compound of interest for anticancer research. The trifluoroacetate (TFA) salt of CHR-6494 is often used in research settings.

These application notes provide a summary of reported in vivo dosages and a detailed protocol for the administration of **CHR-6494 TFA** in mouse xenograft models based on published studies.

Mechanism of Action: Haspin Inhibition

CHR-6494 acts as a first-in-class inhibitor of Haspin kinase[5]. The inhibition of Haspin prevents the phosphorylation of Histone H3 at Threonine 3, which is a critical signal for the recruitment of the chromosomal passenger complex to the centromere. This disruption leads to defects in spindle assembly, chromosome misalignment, and ultimately, cell death in rapidly dividing cancer cells[2][4].





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Caption: Simplified signaling pathway of Haspin kinase and its inhibition by CHR-6494.

Quantitative Data Summary

The following tables summarize the dosages and administration details for **CHR-6494 TFA** in mice as reported in various preclinical studies.



Table 1: In Vivo Dosage and Administration of CHR-6494

Mouse Model	Cancer Type	Dosage	Administrat ion Route	Vehicle	Reference
Nude Mice	Colorectal Cancer (HCT-116 xenograft)	50 mg/kg	Intraperiton eal (i.p.)	Not specified in detail	[3][6]
Nude Mice	Breast Cancer (MDA-MB- 231 xenograft)	20 mg/kg	Intraperitonea I (i.p.)	Not specified in detail	[3][6]
Nude Mice	Breast Cancer (MDA-MB- 231 xenograft)	50 mg/kg	Intraperitonea I (i.p.)	10% DMEM / 20% 2- hydroxypropy I-cyclodextrin	[7]
Nude Mice	Pancreatic Cancer (BxPC-3-Luc xenograft)	50 mg/kg	Intraperitonea I (i.p.)	10% DMSO / 20% 2- hydroxypropy I-β- cyclodextrin in saline	[8]

| ApcMin/+ Mice | Intestinal Polyps | Not specified | Intraperitoneal (i.p.) | 20% 2-hydroxypropyl- β -cyclodextrin in saline |[9][10] |

Table 2: Dosing Schedules for CHR-6494 in Mouse Models



Mouse Model	Dosing Schedule	Total Duration	Outcome	Reference
HCT-116 Xenograft	Two cycles of 5 consecutive daily injections	15 days	Tumor growth inhibition	[3][6]
MDA-MB-231 Xenograft	15 consecutive daily injections	15 days	Tumor growth inhibition	[3][6]
MDA-MB-231 Xenograft	Four cycles of 5 consecutive daily injections	35 days	No significant tumor growth inhibition	[7]
BxPC-3-Luc Xenograft	Five cycles of 5 consecutive daily injections followed by 5 days rest	4 weeks	Significant tumor growth inhibition	[8][11]

| ApcMin/+ Mice | Five cycles of 5 consecutive daily injections followed by 5 days rest | 50 days | Significant inhibition of intestinal polyp development |[9] |

Detailed Experimental Protocol

This protocol provides a general methodology for the in vivo administration of **CHR-6494 TFA** to tumor-bearing mice, based on published literature. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.

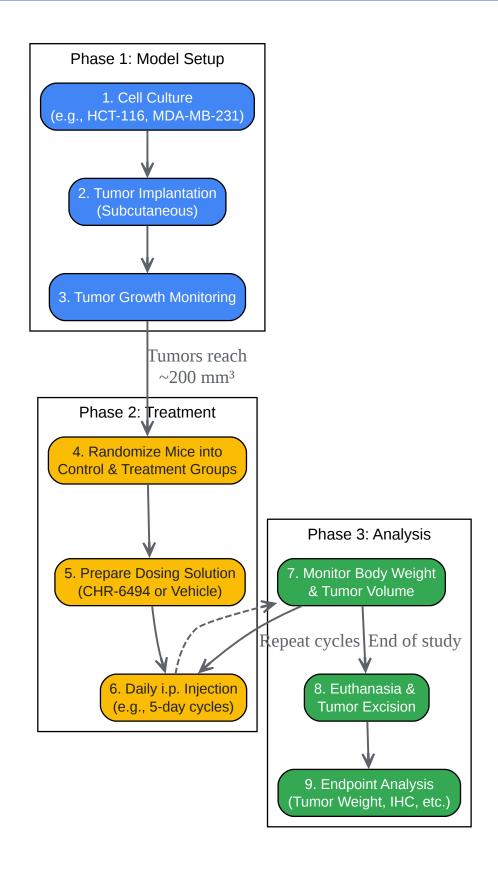
- 1. Materials and Reagents
- CHR-6494 TFA powder
- Vehicle components:
 - Dimethyl sulfoxide (DMSO), cell culture grade
 - 2-hydroxypropyl-β-cyclodextrin (HPBCD)



- Sterile Saline (0.9% NaCl) or DMEM
- Sterile microcentrifuge tubes
- Sterile syringes (1 mL) and needles (e.g., 27-gauge)
- Animal balance
- · Calipers for tumor measurement
- Appropriate mouse strain for the xenograft model (e.g., athymic nu/nu mice)
- Cancer cell line for implantation
- 2. Preparation of Dosing Solution (Example for 50 mg/kg dose)
- Vehicle Preparation: Prepare a sterile solution of 20% HPBCD in saline[8][9]. This solution acts as a co-solvent to improve the solubility of CHR-6494.
- Stock Solution: To create a stock for easier handling, first dissolve CHR-6494 TFA in 100%
 DMSO. For example, to prepare a 5 mg/mL solution to be administered at 50 mg/kg, dissolve
 the required amount of CHR-6494 in DMSO[8].
- Final Dosing Solution: A formulation reported involves 10% DMSO and 20% HPBCD in saline[8]. To achieve this, the DMSO stock of CHR-6494 would be diluted with the 20% HPBCD in saline to reach the final desired concentration and vehicle composition. The final volume injected is typically 100-300 µL depending on the mouse's weight[8].
 - Note: The solution should be prepared fresh before each cycle of injections and stored appropriately (e.g., at -30°C)[8]. Always ensure the final solution is clear and free of precipitates.
- 3. Experimental Workflow: Xenograft Model

The following workflow outlines the key steps for a typical in vivo efficacy study.





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Methodological & Application





Caption: General experimental workflow for in vivo testing of CHR-6494 in a mouse xenograft model.

4. Administration Procedure

- Tumor Implantation: Subcutaneously inject the selected cancer cells (e.g., 2 x 10⁶ cells) into the flank of each mouse[8].
- Monitoring: Allow tumors to grow to a palpable size (e.g., ~200 mm³). Measure tumor volume regularly using calipers (Volume = Length × Width² / 2)[8].
- Randomization: Once tumors reach the target size, randomize mice into control (vehicle) and treatment (CHR-6494) groups.

Dosing:

- Weigh each mouse to calculate the precise injection volume.
- Administer the prepared CHR-6494 TFA solution or vehicle control via intraperitoneal (i.p.) injection.
- Follow the chosen dosing schedule (e.g., daily injections for 5 consecutive days, followed by a rest period)[6][7][8].

Follow-up:

- Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity[3][7].
- At the end of the study, euthanize the mice according to institutional guidelines.
- Excise the tumors and measure their final weight and volume for endpoint analysis[7].

5. Important Considerations

 Solubility: CHR-6494 may have limited aqueous solubility. The use of co-solvents like DMSO and cyclodextrins is critical for preparing a homogenous and injectable solution[7][8].



- Toxicity: While studies have reported no obvious changes in body weight, it is crucial to monitor mice for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur[3][6].
- Model Dependence: The efficacy of CHR-6494 can be highly dependent on the cancer cell line and mouse model used. For instance, a 50 mg/kg dose showed efficacy in a colorectal cancer model but not in a breast cancer model in one study[7].
- Ethical Approval: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

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